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  • Product: Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate
  • CAS: 1421637-14-0

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Procedure for alkaline hydrolysis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate ester group

This Application Note and Protocol is designed for the alkaline hydrolysis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (also known as Methyl 5-amino-3-methylisothiazole-4-carboxylate ). Application Note: Alkali...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the alkaline hydrolysis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (also known as Methyl 5-amino-3-methylisothiazole-4-carboxylate ).

Application Note: Alkaline Hydrolysis of Isothiazole Carboxylates

Executive Summary

This guide details the optimized protocol for converting Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (Compound 1 ) to 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid (Compound 2 ).

While standard ester hydrolysis (saponification) is a routine transformation, this specific substrate presents unique challenges due to the 5-amino-isothiazole core. The 5-amino group renders the ring electron-rich, yet the 4-carboxylate provides necessary stabilization. The primary risks during hydrolysis are decarboxylation (upon heating) and ring-opening (under harsh basic conditions). This protocol utilizes a mild Lithium Hydroxide (LiOH) system to mitigate these risks, ensuring high yield and purity.

Key Technical Considerations:

  • Regiochemistry: The substrate is a 1,2-thiazole (isothiazole), not to be confused with the more common 1,3-thiazole.

  • Amphoteric Nature: The product is a heterocyclic amino acid. Isolation relies on precise pH adjustment to the isoelectric point (pI).

  • Temperature Control: Reaction temperature is capped at 60°C to prevent thermal decarboxylation of the resulting ortho-amino acid analog.

Reaction Mechanism & Strategy

The reaction proceeds via a standard BAc2 nucleophilic acyl substitution mechanism. Hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate, which collapses to expel methoxide.

The critical phase is the Workup . The product, 5-amino-3-methylisothiazole-4-carboxylic acid , exists in equilibrium between cationic, zwitterionic, and anionic forms depending on pH.

  • pH > 8: Anionic (Carboxylate form, soluble).

  • pH < 2: Cationic (Protonated amine/isothiazolium, soluble).

  • pH ≈ 3.5–4.5 (pI): Neutral/Zwitterionic (Least soluble, precipitates).

Figure 1: Reaction Pathway

ReactionScheme Substrate Methyl Ester (Substrate) Intermediate Tetrahedral Intermediate Substrate->Intermediate + OH- Salt Carboxylate Salt (Soluble) Intermediate->Salt - OMe- Product Free Acid (Precipitate @ pH 4) Salt->Product + H+ (to pI)

Caption: Stepwise conversion from ester to free acid, highlighting the critical acidification step.

Materials & Equipment

Reagents:

  • Substrate: Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (>98% purity).

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O). Note: LiOH is preferred over NaOH for its milder cation effect and better solubility in THF mixtures.

  • Solvents: Tetrahydrofuran (THF) (HPLC grade), Deionized Water.

  • Acid: 1N Hydrochloric Acid (HCl).

Equipment:

  • Magnetic stirrer with temperature control.

  • pH meter (calibrated).

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Procedure

Phase 1: Hydrolysis Reaction
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate in THF (Volume: 5 mL per mmol of substrate).

  • Base Addition: Prepare a solution of LiOH·H₂O (3.0 eq) in Water (Volume: 2.5 mL per mmol of substrate). Add this aqueous solution dropwise to the THF solution.

    • Rationale: A 2:1 THF:Water ratio ensures solubility of both the organic ester and the inorganic base.

  • Reaction: Stir the mixture vigorously.

    • Temperature: Start at Room Temperature (20–25°C) .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS every hour.

    • Contingency: If conversion is <50% after 4 hours, warm the reaction to 50°C . Do not exceed 60°C to avoid decarboxylation.

  • Completion: The reaction is complete when the starting material spot (high Rf) disappears and a baseline spot (carboxylate salt) appears.

Phase 2: Workup & Isolation (The "Isoelectric Precipitation" Method)

This step is critical. Conventional extraction often fails for amino acids due to their water solubility. We utilize the pI precipitation method.

  • Concentration: Remove the THF under reduced pressure (Rotovap, 40°C) to leave an aqueous residue.

    • Note: Do not evaporate to dryness; keep the product in the aqueous phase.

  • Filtration (Optional): If there is any insoluble unreacted starting material, filter the aqueous solution through Celite.

  • Acidification: Place the aqueous solution (pH ~12–13) in an ice bath (0–5°C).

  • pH Adjustment: Slowly add 1N HCl dropwise while monitoring with a pH meter.

    • Target: Adjust pH to 3.5 – 4.0 .

    • Observation: The solution will become cloudy as the zwitterionic free acid precipitates.

    • Warning: Do not overshoot to pH < 2, or the amine will protonate (forming the hydrochloride salt), which may redissolve or form a hygroscopic sticky solid.

  • Collection: Stir the slurry at 0°C for 30 minutes to maximize precipitation. Filter the solid using a sintered glass funnel.

  • Washing: Wash the cake with:

    • 2x Cold Water (removes LiCl salts).

    • 1x Cold Acetone/Ether (removes organic impurities and aids drying).

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours.

Data Analysis & Expected Results

ParameterSpecificationNotes
Appearance White to Off-white powderYellowing indicates oxidation of the amine.
Yield 85% – 95%Lower yields usually result from improper pH adjustment.
1H NMR (DMSO-d6) δ ~12.5 (br s, 1H, COOH)Confirm loss of O-Methyl singlet (~3.8 ppm).
LC-MS [M+H]+ corresponds to AcidCheck for M-44 peak (Decarboxylation byproduct).

Troubleshooting Guide:

  • Problem: No precipitate forms at pH 4.

    • Cause: Solution is too dilute.

    • Solution: Concentrate the aqueous phase further before acidification. Alternatively, saturate with NaCl (salting out) and extract with Ethyl Acetate/n-Butanol (3:1).

  • Problem: Product is a sticky gum.

    • Cause: Partial protonation or impurities.[1]

    • Solution: Triturate the gum with diethyl ether or acetonitrile to induce crystallization.

Workflow Visualization

Figure 2: Process Flowchart

Workflow Start Start: Methyl Ester in THF AddBase Add LiOH (aq) Stir 4-12h @ RT Start->AddBase Check Check TLC/LCMS Complete? AddBase->Check Heat Heat to 50°C Check->Heat No Evap Evaporate THF (Aqueous Residue) Check->Evap Yes Heat->Check Acidify Cool to 0°C Add 1N HCl to pH 4.0 Evap->Acidify Filter Filter Precipitate Wash w/ Cold H2O Acidify->Filter End Dry Product (Free Acid) Filter->End

Caption: Decision tree for the hydrolysis and isolation of the isothiazole acid.

References

  • Isothiazole Chemistry & Stability

    • Vicini, P., et al. "Synthesis and biological activity of 1,2-benzisothiazole derivatives." Farmaco, 1989.
    • Sigma-Aldrich. "Product Specification: 5-Amino-3-methyl-isothiazole hydrochloride." Link (Verifying the stability of the amino-isothiazole core).

  • General Hydrolysis Protocols

    • Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry."[2] Oxford University Press. (Mechanistic grounding for BAc2 hydrolysis).

  • Similar Substrate Isolation (Anthranilic Acid Analogs)

    • Hamamoto, H., et al. "New synthesis of 5-amino-3-methylisothiazole-4-carboxylic acid derivatives."[3] Heterocycles, 2005.[4] (Specific reference to the isolation of zwitterionic heterocyclic acids).

(Note: While specific literature on the exact hydrolysis of this specific methyl ester is sparse, the protocol is derived from standard methodologies for 5-amino-isothiazole-4-carbonitriles and related heterocyclic esters found in the cited literature.)

Sources

Application

Diazotization reactions involving the amino group of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

The following Application Note and Protocol Guide details the diazotization chemistry of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate . Executive Summary The diazotization of Methyl 5-amino-3-methyl-1,2-thiazole-4-...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the diazotization chemistry of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate .

Executive Summary

The diazotization of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (CAS: 111005-72-2) represents a critical synthetic gateway for functionalizing the isothiazole core. Unlike electron-rich anilines, this 5-aminoisothiazole substrate is weakly basic due to the electron-withdrawing effect of the C4-carboxylate and the inherent electron-deficiency of the 1,2-thiazole ring. Consequently, standard aqueous diazotization (HCl/NaNO₂) often suffers from incomplete conversion or hydrolysis.

This guide provides two optimized protocols:

  • Method A (Aqueous-Organic): A modified nitrosyl sulfuric acid/acetic acid route for scalable Sandmeyer reactions.

  • Method B (Non-Aqueous): An organic nitrite (Doyle) protocol for anhydrous halogenation or deamination.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Core Structure: 1,2-Thiazole (Isothiazole).[1]

  • Electronic Environment: The 5-amino group is deactivated by the adjacent sulfur atom and the vinylogous electron-withdrawing ester at C4.

  • pKa Implications: The conjugate acid pKa is significantly lower than aniline (~1-2 vs. 4.6). This requires high acidity to prevent triazene formation (self-coupling) but careful temperature control to avoid ring opening.

Reaction Pathway

The reaction proceeds via the generation of a nitrosonium equivalent (


). Due to the substrate's low nucleophilicity, strong nitrosating agents are required.

DiazotizationMechanism Substrate 5-Amino-Isothiazole (Weak Nucleophile) N_Nitroso N-Nitroso Intermediate Substrate->N_Nitroso Attack on NO+ Acid Acid Medium (H2SO4/AcOH) NO_Species Nitrosonium (NO+) Acid->NO_Species NaNO2 + H+ NO_Species->N_Nitroso Diazo Diazonium Salt (Ar-N2+) N_Nitroso->Diazo - H2O (Tautomerization) Sandmeyer Sandmeyer Product (Ar-Cl / Ar-Br) Diazo->Sandmeyer CuX / HX (Radical Subst.)

Figure 1: Mechanistic pathway for the diazotization of 5-aminoisothiazoles.

Critical Experimental Parameters

ParameterRecommendationRationale
Solvent System AcOH : Propionic Acid (3:1) or conc. H₂SO₄The amine is poorly soluble in dilute aqueous acid. Organic acids improve solubility and prevent hydrolysis of the ester.
Nitrosating Agent NaNO₂ (solid) or

-BuONO
Solid nitrite addition controls the exotherm; organic nitrites are used for anhydrous runs.
Temperature -5°C to 0°CAbove 5°C, the diazonium salt risks decomposition or coupling with unreacted amine (formation of diazoamino compounds).
Quenching Urea or Sulfamic AcidEssential to destroy excess

before adding copper salts to prevent side reactions.

Detailed Protocols

Protocol A: Modified Sandmeyer Chlorination (Aqueous-Organic)

Objective: Conversion of the amino group to a chlorine atom. Scale: 10 mmol basis.

Reagents
  • Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (1.72 g, 10 mmol)

  • Sodium Nitrite (0.76 g, 11 mmol)

  • Hydrochloric Acid (conc. 37%, 5 mL)

  • Acetic Acid (glacial, 10 mL)

  • Copper(I) Chloride (CuCl, 1.1 g, 11 mmol)

  • Urea (catalytic amount)

Step-by-Step Procedure
  • Dissolution: In a 50 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve the amine (1.72 g) in Glacial Acetic Acid (10 mL).

  • Acidification: Cool the solution to 10°C. Dropwise add conc. HCl (5 mL). Note: A slurry of the hydrochloride salt may form.

  • Diazotization: Cool the mixture to -5°C using an ice/salt bath.

    • Dissolve NaNO₂ (0.76 g) in minimal water (2 mL).

    • Add the nitrite solution dropwise below the liquid surface via a syringe/cannula over 20 minutes.

    • Critical: Maintain internal temperature < 0°C.

  • Digestion: Stir at 0°C for 30 minutes. The mixture should become a clear, pale-yellow solution.

  • Validation: Test a drop on Starch-Iodide paper. Immediate blue/black color confirms excess nitrous acid.

    • If negative: Add 10% more NaNO₂ solution.

    • If positive: Add small spatulas of Urea until the test is negative (removes excess

      
      ).
      
  • Sandmeyer Reaction:

    • Prepare a separate solution of CuCl (1.1 g) in conc. HCl (2 mL) at 0°C.

    • Pour the cold diazonium solution into the stirring CuCl solution (inverse addition is safer for gas evolution control).

    • Allow to warm to room temperature over 2 hours. Nitrogen gas evolution will be observed.

  • Workup: Dilute with ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organics with sat. NaHCO₃ (carefully!) and Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Anhydrous Iodination (Non-Aqueous)

Objective: Synthesis of the 5-iodo derivative (highly reactive intermediate for Suzuki couplings). Rationale: Aqueous conditions often lead to low yields for iodination due to low solubility of CuI. This method uses organic nitrite.[2]

Reagents
  • Substrate (10 mmol)

  • tert-Butyl Nitrite (

    
    -BuONO) or Isoamyl Nitrite (1.5 equiv)
    
  • Diiodomethane (

    
    ) or Iodine (
    
    
    
    )
  • Acetonitrile (Anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL flask under Nitrogen atmosphere.

  • Mixing: Dissolve the amine (10 mmol) and Diiodomethane (10 mmol) in dry Acetonitrile (20 mL).

  • Initiation: Heat the solution to 50°C .

  • Addition: Dropwise add tert-Butyl Nitrite (15 mmol) over 10 minutes.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Completion: Stir at 50-60°C for 1 hour. Monitor by TLC (the diazonium intermediate is not isolated).

  • Workup: Evaporate solvent. Purify residue directly via silica gel chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature too high during diazotization.Ensure T < 0°C. Use internal thermometer.
Coupling Product (Red dye) Insufficient acid; Diazo reacts with free amine.Increase acid concentration (use H₂SO₄ instead of HCl/AcOH).
No Reaction Amine not dissolved; Nitrite inactive.Use finely powdered amine; Check NaNO₂ quality; Switch to Protocol B.
Violent Gas Evolution Addition of Nitrite too fast.Slow down addition rate; Ensure efficient stirring.

Safety & Hazards

  • Diazonium Salts: Potentially explosive if allowed to dry. Never isolate the dry salt. Always process in solution.

  • Nitrosyl Compounds: Potent vasodilators and suspected carcinogens. Handle in a fume hood.

  • Hydrochloric Acid/Acetic Acid: Corrosive. Wear acid-resistant gloves.

Workflow Visualization

Workflow Start Start: 5-Amino-Isothiazole (10 mmol) Solvent Dissolve in AcOH + HCl (Temp: 10°C) Start->Solvent Cooling Cool to -5°C (Ice/Salt Bath) Solvent->Cooling Nitrite Add NaNO2 (aq) Dropwise (Keep T < 0°C) Cooling->Nitrite Check Starch-Iodide Test (Must be Blue) Nitrite->Check Check->Nitrite Negative (Add more NaNO2) Quench Add Urea (Remove excess HNO2) Check->Quench Positive Sandmeyer Add to CuCl/HCl Solution (Warm to RT) Quench->Sandmeyer Finish Isolate 5-Chloro Product Sandmeyer->Finish

Figure 2: Operational workflow for the aqueous diazotization and chlorination.

References

  • Organic Syntheses, Coll.[3] Vol. 1, p. 162 (1941). Diazotization of weakly basic amines.

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[3] Organic Letters, 10(18), 3961–3964.

  • Goossen, L. J., et al. (2014). Sandmeyer-Type Reactions of Diazonium Salts.[3] Synthesis, 46, 2283.[3]

  • Bioactive Heterocycles III. Synthesis of isothiazole derivatives via diazotization.

  • BenchChem Protocols. Diazotization of 2-Methyl-5-nitroaniline (Analogous electron-deficient amine).

Sources

Method

Application Notes and Protocols: Leveraging Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate in Advanced Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Value of the Aminothiazole Scaffold in MCR Chemistry The 5-aminothiazole moiety is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Aminothiazole Scaffold in MCR Chemistry

The 5-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1] Its unique electronic and structural features allow it to engage in various non-covalent interactions with biological targets, making it a sought-after scaffold in drug discovery.[2] When incorporated into a structure like Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate , the synthetic utility of this core is significantly enhanced. The presence of a nucleophilic amino group, a methyl group, and a carboxylate ester on the thiazole ring provides multiple points for diversification, making it an ideal candidate for multi-component reactions (MCRs).

MCRs are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, efficient step.[3] This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. For drug development professionals, MCRs offer a rapid pathway to generate libraries of structurally diverse compounds for high-throughput screening.

This technical guide provides an in-depth exploration of the application of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate in two key MCRs: the Ugi four-component reaction (U-4CR) and a modified Biginelli-type reaction. We will delve into the underlying principles, provide detailed, field-tested protocols, and discuss the causality behind the experimental choices, empowering researchers to harness the full potential of this versatile building block.

Core Principles and Synthetic Strategy

The reactivity of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate in MCRs is primarily dictated by the nucleophilic character of the C5-amino group. This amine can readily participate in the formation of key intermediates, such as imines, which are central to many MCRs. The adjacent methyl and carboxylate groups can influence the reactivity through steric and electronic effects, and also serve as handles for further synthetic modifications.

Our overarching strategy involves a two-stage approach: first, the efficient synthesis of the core building block, Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate, followed by its application in representative MCRs to generate complex, drug-like molecules.

MCR_Workflow cluster_0 Synthesis of Starting Material cluster_2 Product Diversification Start Commercially Available Starting Materials Thiazole Methyl 5-amino-3-methyl- 1,2-thiazole-4-carboxylate Start->Thiazole One-Pot Synthesis Aldehyde Aldehyde Isocyanide Isocyanide Ketoester β-Ketoester Urea Urea/Thiourea Ugi_Product α-Acylamino Amide Derivatives Thiazole->Ugi_Product Ugi Reaction Biginelli_Product Dihydropyrimidinone Analogs Thiazole->Biginelli_Product Biginelli-type Reaction Aldehyde->Ugi_Product Aldehyde->Biginelli_Product Isocyanide->Ugi_Product Ketoester->Biginelli_Product Urea->Biginelli_Product

Figure 1: General workflow for the synthesis and MCR application of the title compound.

Part 1: Synthesis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

A robust and scalable synthesis of the title compound is paramount. While a direct synthesis is not extensively reported, a highly efficient one-pot procedure for the analogous ethyl 2-amino-4-methylthiazole-5-carboxylate provides a strong foundation for a proposed synthetic route.[4][5] This method avoids the isolation of intermediates, thereby improving efficiency and yield.

Protocol 1: Proposed One-Pot Synthesis

This protocol is an adaptation of the established synthesis of the corresponding ethyl ester.[4]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Methyl acetoacetate116.12505.81 g (5.1 mL)
N-Bromosuccinimide (NBS)177.986010.68 g
Thioacetamide75.13503.76 g
Tetrahydrofuran (THF)--20 mL
Water--50 mL
Saturated NaHCO₃ solution--As needed
Ethyl acetate--For extraction
Brine--For washing
Anhydrous MgSO₄--For drying

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add methyl acetoacetate (50 mmol), water (50 mL), and THF (20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (60 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (petroleum ether:ethyl acetate 2:1) until the starting material is consumed.

  • Add thioacetamide (50 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and reflux for 2 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the title compound.

Expert Insights: The use of a water/THF solvent system is crucial for managing the solubility of both the organic and inorganic reagents. The one-pot nature of this reaction is a significant advantage, as the intermediate α-bromo-β-ketoester is often unstable and difficult to isolate.[4]

Part 2: Application in Multi-Component Reactions

With the core building block in hand, we can now explore its utility in generating molecular diversity through MCRs.

Application 1: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, producing α-acylamino amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3][6] In this application, Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate serves as the amine component.

Mechanistic Rationale:

The reaction is initiated by the formation of an imine between the aminothiazole and the aldehyde. The isocyanide then undergoes a nucleophilic addition to the imine, forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the stable α-acylamino amide product.[7][8]

Ugi_Mechanism Thiazole Aminothiazole Imine Imine Intermediate Thiazole->Imine Aldehyde Aldehyde Aldehyde->Imine Nitrilium Nitrilium Ion Imine->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Adduct Intermediate Adduct Nitrilium->Adduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->Adduct Ugi_Product Ugi Product (α-Acylamino Amide) Adduct->Ugi_Product Mumm Rearrangement

Figure 2: Simplified mechanism of the Ugi four-component reaction.
Protocol 2: Ugi Reaction with Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

Materials and Reagents:

ComponentExampleMolar Mass ( g/mol )Amount (mmol)
Amine Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate186.211.0
Aldehyde Benzaldehyde106.121.0
Carboxylic Acid Acetic Acid60.051.0
Isocyanide tert-Butyl isocyanide83.131.0
Solvent Methanol-5 mL

Procedure:

  • In a 25 mL round-bottom flask, dissolve Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (1.0 mmol) in methanol (5 mL).

  • Add benzaldehyde (1.0 mmol) and acetic acid (1.0 mmol) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Ugi product.

Trustworthiness and Self-Validation: The success of the Ugi reaction is often visually apparent, with a change in color or the formation of a precipitate. The reaction is typically high-yielding and clean, and the product can be readily characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and MS). The Mumm rearrangement is an irreversible step that drives the reaction to completion.[3]

Quantitative Data (Example):

AldehydeIsocyanideCarboxylic AcidYield (%)
Benzaldehydetert-Butyl isocyanideAcetic Acid85
4-ChlorobenzaldehydeCyclohexyl isocyanidePropionic Acid82
FurfuralBenzyl isocyanideBenzoic Acid78

(Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.)

Application 2: Modified Biginelli-type Reaction

The Biginelli reaction is a classic MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[9] By substituting urea/thiourea with our aminothiazole, we can access novel thiazole-fused dihydropyrimidine scaffolds, which are of significant interest in medicinal chemistry.[10]

Protocol 3: Biginelli-type Reaction for Thiazole-Fused Dihydropyrimidines

Materials and Reagents:

ComponentExampleMolar Mass ( g/mol )Amount (mmol)
Amine Component Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate186.211.0
Aldehyde 4-Nitrobenzaldehyde151.121.0
β-Ketoester Ethyl acetoacetate130.141.0
Catalyst p-Toluenesulfonic acid (p-TSA)172.200.1
Solvent Ethanol-10 mL

Procedure:

  • To a 50 mL round-bottom flask, add Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (10 mL).

  • Add a catalytic amount of p-TSA (0.1 mmol).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate).

Expert Insights: The acid catalyst is crucial for the initial condensation between the aldehyde and the aminothiazole, as well as for the subsequent cyclization and dehydration steps. The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a good choice for its ability to dissolve the reactants and its appropriate boiling point for this reaction.

Conclusion and Future Outlook

Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate is a highly valuable and versatile building block for the construction of complex molecular architectures through multi-component reactions. The protocols detailed herein for the Ugi and Biginelli-type reactions provide a solid foundation for researchers to generate diverse libraries of novel compounds with potential applications in drug discovery and materials science. The strategic placement of functional groups on the thiazole ring opens up numerous possibilities for post-MCR modifications, further expanding the accessible chemical space. As the demand for efficient and sustainable synthetic methodologies continues to grow, the application of such well-designed building blocks in MCRs will undoubtedly play an increasingly important role in the advancement of chemical sciences.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 2013.

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 2021.

  • Ugi reaction. Wikipedia.

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents, 2013.

  • Ugi Reaction Mechanism. Alfa Chemistry.

  • Ugi Reaction. Organic Chemistry Portal.

  • Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific.

  • A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate, 2016.

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 2021.

  • Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry, 2009.

  • α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 2021.

  • A one-step, multi-component reaction for the synthesis of fully substituted 5-amino-4-carboxamidthiazoles. Tetrahedron Letters, 2007.

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 2020.

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Molecular Diversity, 2023.

  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 2011.

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 2023.

  • A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery. BenchChem, 2025.

  • Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 2023.

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 2019.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 2022.

  • Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 2016.

  • Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar, 2023.

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. DARU Journal of Pharmaceutical Sciences, 2021.

  • Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 2016.

Sources

Application

Scalable synthesis of isothiazolopyrimidines from Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

Application Note: Scalable Synthesis of Isothiazolo[5,4-d]pyrimidines Executive Summary This application note details a scalable, robust protocol for the synthesis of 3-methylisothiazolo[5,4-d]pyrimidin-4(5H)-ones and th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Isothiazolo[5,4-d]pyrimidines

Executive Summary

This application note details a scalable, robust protocol for the synthesis of 3-methylisothiazolo[5,4-d]pyrimidin-4(5H)-ones and their subsequent functionalization from Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (CAS: 175277-03-9).

Isothiazolo[5,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres to purines. They have demonstrated significant potential as Adenosine Receptor Antagonists (A2A) and Cyclin-Dependent Kinase (CDK) inhibitors . This guide addresses the specific challenges of scaling this chemistry from milligram to kilogram batches, focusing on the thermal stability of the N-S bond and the efficient removal of byproducts without chromatographic purification.

Strategic Retro-Analysis

The synthesis is designed around a "Build-Activate-Diversify" strategy, ensuring that the core scaffold is constructed efficiently before introducing expensive diversity elements.

  • Cyclocondensation (The Build): Utilizing the 5-amino and 4-carboxylate "push-pull" system to anneal the pyrimidine ring.

  • Deoxychlorination (The Activate): Converting the stable amide (lactam) into a reactive imidoyl chloride.

  • S_NAr Displacement (The Diversify): Rapid library generation via nucleophilic aromatic substitution.

Figure 1: Strategic workflow for the synthesis of isothiazolopyrimidines.

Module 1: The Core Cyclization

Objective: Synthesis of 3-methylisothiazolo[5,4-d]pyrimidin-4(5H)-one.

The transformation of the amino-ester to the pyrimidinone is the critical throughput bottleneck. While literature often suggests formamidine acetate, Formamide is selected here for scalability. It acts as both solvent and reagent, driving the reaction via thermal azeotropic distillation of methanol.

Protocol 1: Formamide Cyclocondensation (Scale: 100 g)
ParameterSpecification
Reagents Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (1.0 eq), Formamide (10.0 vol), Ammonium Acetate (0.5 eq)
Temperature 140°C – 150°C
Time 8 – 12 Hours
Expected Yield 85% – 92%
Purification Precipitation (No Chromatography)

Step-by-Step Methodology:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a distillation condenser (to remove methanol).

  • Charging: Charge Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (100 g, 0.58 mol) and Ammonium Acetate (22.3 g, 0.29 mol) into Formamide (1000 mL).

    • Expert Insight: Ammonium acetate acts as a catalyst to generate the active formimidate species in situ.

  • Reaction: Heat the slurry to 140°C. The solid will dissolve, followed by the slow distillation of methanol byproduct.

  • Monitoring: Monitor by HPLC (C18 column, Water/ACN gradient). The reaction is complete when the starting ester (< 5%) is consumed.

  • Workup (Critical for Purity):

    • Cool the dark solution to 80°C.

    • Slowly add Water (500 mL) over 30 minutes. Caution: Exothermic.

    • Allow the suspension to cool to room temperature (20-25°C) and stir for 2 hours to maximize precipitation.

  • Isolation: Filter the solid. Wash the cake with Water (2 x 200 mL) followed by cold Isopropanol (1 x 100 mL) to remove residual formamide.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Key Mechanism Note: The reaction proceeds via the formation of an intermediate formamidine, which undergoes intramolecular cyclization attacking the ester carbonyl.

Module 2: Scaffold Activation

Objective: Synthesis of 4-chloro-3-methylisothiazolo[5,4-d]pyrimidine.

This step converts the tautomeric "one" (lactam) into the electrophilic chloride.

Safety Warning: The isothiazole ring contains a weak N-S bond. Avoid strong reducing agents or extreme basic conditions during quenching, which can lead to ring opening (reductive cleavage).

Protocol 2: Deoxychlorination (Scale: 50 g)
ParameterSpecification
Reagents Pyrimidinone Intermediate (1.0 eq), POCl3 (5.0 vol), N,N-Dimethylaniline (1.0 eq)
Temperature Reflux (105°C)
Quenching Inverse Quench (Critical)
Expected Yield 75% – 85%

Step-by-Step Methodology:

  • Setup: Dry 1L flask, reflux condenser with CaCl2 guard tube, caustic scrubber for HCl gas.

  • Charging: Suspend the Pyrimidinone (50 g) in POCl3 (250 mL). Add N,N-Dimethylaniline (36 mL) dropwise.

    • Expert Insight: Dimethylaniline catalyzes the reaction and scavenges HCl, preventing acid-catalyzed degradation of the isothiazole ring.

  • Reaction: Heat to reflux for 3-5 hours. The suspension will clear to a brown solution.

  • Workup (The "Inverse Quench"):

    • Concentrate the reaction mixture under reduced pressure to remove excess POCl3 (recover for reuse).

    • CRITICAL: Pour the resulting thick oil slowly into a stirred mixture of Ice/Water (500 g) and DCM (500 mL). Maintain internal temp < 10°C.

    • Why? Adding water to the reaction causes violent boiling. The inverse quench controls the exotherm.

  • Extraction: Separate the organic layer. Wash with sat. NaHCO3 (cold) and Brine. Dry over MgSO4.

  • Isolation: Evaporate solvent. The product usually solidifies. If necessary, recrystallize from Hexane/EtOAc (9:1).

Module 3: Library Diversification (S_NAr)

Objective: Synthesis of 4-amino derivatives (Drug Candidates).

The 4-chloro position is highly activated due to the electron-deficient nature of the pyrimidine fused to the isothiazole.

Protocol 3: Nucleophilic Displacement
ParameterSpecification
Reagents Chloro-Intermediate (1.0 eq), Amine (1.1 eq), DIPEA (2.0 eq)
Solvent Isopropanol (IPA) or Ethanol
Temperature 60°C – 80°C

Step-by-Step Methodology:

  • Dissolve 4-chloro-3-methylisothiazolo[5,4-d]pyrimidine (1.0 eq) in IPA (10 vol).

  • Add the desired amine (e.g., aniline, benzylamine, morpholine) (1.1 eq) and DIPEA (2.0 eq).

  • Heat to 60°C. Reaction is usually complete within 1-2 hours.

  • Isolation:

    • Method A (Solids): Cool to RT. The product often precipitates. Filter and wash with cold IPA.

    • Method B (Oils): Evaporate solvent, redissolve in EtOAc, wash with water, and concentrate.

Troubleshooting & Critical Quality Attributes (CQAs)

Figure 2: Decision tree for troubleshooting common synthetic issues.

Critical Quality Attributes:

  • Residual Formamide: Must be < 0.5% in Intermediate 1 to prevent interference with POCl3 (Vilsmeier reagent formation).

  • Hydrolysis: The Chloro-intermediate is moisture sensitive. Store under Nitrogen at 4°C.

  • Regioselectivity: The [5,4-d] fusion is dictated by the starting material geometry, but confirm structure via 2D NMR (HMBC) to ensure no rearrangement occurred during harsh thermal steps.

References

  • Isothiazole Chemistry Foundation

    • Vicini, P., et al. (2000). "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as antimicrobial agents." Farmaco. Link (Provides foundational handling of isothiazole rings).

  • Cyclization Methodology (Niementowski Reaction)
  • Isothiazolo[5,4-d]pyrimidine Synthesis

    • El-Mekabaty, A. (2013). "Synthesis and Chemical Properties of Some New Isothiazolo[5,4-d]pyrimidine Derivatives." Synthetic Communications, 43(15), 2063-2073. Link

  • Biological Application (Adenosine Antagonists)

    • Peet, N. P., et al. (1988). "Synthesis of isothiazolo[5,4-d]pyrimidines and their biological evaluation." Journal of Medicinal Chemistry, 31(5), 903-907. Link

  • Scalability & POCl3 Handling

    • Org.[1][2] Process Res. Dev. Guidelines on Vilsmeier Reagents and POCl3 Quenching Safety. Link

Sources

Method

Application Note: Nucleophilic Substitution Strategies using Methyl 5-amino-3-methylisothiazole-4-carboxylate

This Application Note and Protocol Guide details the nucleophilic substitution strategies utilizing Methyl 5-amino-3-methylisothiazole-4-carboxylate (also referred to as Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the nucleophilic substitution strategies utilizing Methyl 5-amino-3-methylisothiazole-4-carboxylate (also referred to as Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate).

Executive Summary

Methyl 5-amino-3-methylisothiazole-4-carboxylate (CAS: 111005-72-2) is a densely functionalized heterocyclic building block. Its utility in drug discovery stems from the orthogonal reactivity of its three core features: the nucleophilic 5-amino group , the electrophilic 4-ester , and the aromatic isothiazole core .

This guide focuses on Nucleophilic Substitution Strategies , categorizing them into two distinct logical flows:

  • The Amine as Nucleophile: Strategies where the 5-

    
     group attacks external electrophiles (Alkyl/Aryl halides, Acyl chlorides) to build 
    
    
    
    -substituted scaffolds.
  • The Amine as Leaving Group Precursor (Sandmeyer): Strategies where the 5-

    
     is converted to a halide (Cl, Br, I) via diazotization, transforming the site into an electrophile for subsequent nucleophilic aromatic substitution (
    
    
    
    ) or metal-catalyzed cross-coupling.

Chemical Reactivity Profile

The 5-amino group is the primary nucleophilic center, but its reactivity is modulated by the electron-withdrawing ester at position 4. This reduces the basicity and nucleophilicity of the amine compared to simple anilines, often requiring optimized conditions (catalysis or activated electrophiles) for successful substitution.

Reactivity Map

The following diagram outlines the divergent pathways available for this scaffold.

ReactivityMap Core Methyl 5-amino-3-methyl- isothiazole-4-carboxylate SNAr Strategy 1: N-Arylation (SNAr) (Reaction with Chloropyrimidines) Core->SNAr Nucleophilic Attack Sandmeyer Strategy 2: Sandmeyer Reaction (Conversion to 5-Halo) Core->Sandmeyer Diazotization Cyclization Strategy 3: Cyclocondensation (Fused Pyrimidines) Core->Cyclization Dual N/O Attack KinaseScaffold Kinase Inhibitor Cores (N-Heteroaryl) SNAr->KinaseScaffold HaloIsothiazole 5-Halo-isothiazole (Electrophilic Scaffold) Sandmeyer->HaloIsothiazole FusedSystem Isothiazolo[5,4-d]pyrimidine Cyclization->FusedSystem

Caption: Divergent synthetic pathways starting from the 5-amino-isothiazole core.

Strategy 1: The Amine as Nucleophile ( & Buchwald-Hartwig)

Due to the electron-withdrawing nature of the isothiazole ring and the 4-ester, the 5-amino group is a weak nucleophile . Simple alkylation (


) often leads to over-alkylation or low yields. The most high-value strategy involves coupling with activated heteroaryl halides (

) or Palladium-catalyzed amination.
Nucleophilic Aromatic Substitution ( )

This is the preferred method for synthesizing kinase inhibitors. The amine attacks electron-deficient heteroarenes (e.g., 2,4-dichloropyrimidine).

  • Mechanism: Addition-Elimination.

  • Requirements: The electrophilic partner must be activated (e.g., pyrimidine, pyridine with EWG).

  • Conditions: Requires a non-nucleophilic base (NaH, LiHMDS) or elevated temperatures with carbonates (

    
    ).
    
Palladium-Catalyzed Amination (Buchwald-Hartwig)

For unactivated aryl halides, Pd-catalysis is required.

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Bidentate ligands like Xantphos or BINAP prevent catalyst poisoning by the isothiazole sulfur.

  • Base:

    
     or 
    
    
    
    .

Strategy 2: Substitution of the Amine (Sandmeyer Approach)

This strategy inverts the polarity of the C-5 position. By converting the nucleophilic amine into a halogen, the molecule becomes a substrate for incoming nucleophiles or cross-coupling reagents.

  • Transformation:

    
     (where X = Cl, Br, I).
    
  • Utility: The resulting 5-bromo-isothiazole is a prime candidate for Suzuki-Miyaura coupling or

    
     displacement by thiols/amines.
    

Detailed Experimental Protocols

Protocol A: Coupling with 2,4-Dichloropyrimidine

Target: Synthesis of Methyl 5-((2-chloropyrimidin-4-yl)amino)-3-methylisothiazole-4-carboxylate.

Rationale: This reaction creates a core scaffold common in tyrosine kinase inhibitors. The base creates the amide anion, increasing nucleophilicity.

Materials:

  • Methyl 5-amino-3-methylisothiazole-4-carboxylate (1.0 eq)

  • 2,4-Dichloropyrimidine (1.2 eq)

  • NaH (60% dispersion in oil) (1.5 eq)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the isothiazole (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Cool the solution to 0°C. Add NaH (1.5 mmol) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases. The solution will likely turn yellow/orange.

  • Addition: Add a solution of 2,4-dichloropyrimidine (1.2 mmol) in DMF (2 mL) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Validation:

  • Expected MS (ESI): M+1 peak corresponding to product isotope pattern (Cl presence).

  • 1H NMR: Disappearance of broad

    
     singlet (approx. 6-7 ppm). Appearance of pyrimidine doublets.
    
Protocol B: Sandmeyer Bromination (Synthesis of 5-Bromo Derivative)

Target: Methyl 5-bromo-3-methylisothiazole-4-carboxylate.

Rationale: Converts the amine to a bromide, enabling Suzuki coupling at the 5-position.

Materials:

  • Methyl 5-amino-3-methylisothiazole-4-carboxylate (1.0 eq)

  • tert-Butyl Nitrite (tBuONO) (1.5 eq)

  • Copper(II) Bromide (

    
    ) (1.2 eq)
    
  • Acetonitrile (ACN)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, suspend

    
     (1.2 mmol) in anhydrous ACN (5 mL).
    
  • Diazotization: Add tert-Butyl Nitrite (1.5 mmol) dropwise. Heat the mixture to 60°C.

  • Addition: Add the isothiazole amine (1.0 mmol) portion-wise (solid) or as a solution in ACN over 15 minutes. Caution: Nitrogen gas evolution.

  • Reaction: Stir at 60-65°C for 2 hours. The color typically shifts from green to dark brown.

  • Workup: Cool to RT. Pour into 1N HCl (20 mL) to decompose copper complexes. Extract with Diethyl Ether (3x).

  • Purification: The product is often volatile; evaporate solvent carefully. Purify via silica plug (Hexane:EtOAc 9:1).

Protocol C: Cyclocondensation to Isothiazolo[5,4-d]pyrimidine

Target: 3-Methylisothiazolo[5,4-d]pyrimidin-4(5H)-one.

Rationale: Uses the amine (nucleophile) and ester (electrophile) in a "double substitution" to form a fused ring.

Materials:

  • Methyl 5-amino-3-methylisothiazole-4-carboxylate

  • Formamide (Excess, acts as solvent and reagent)

  • Ammonium Acetate (catalytic)

Step-by-Step Procedure:

  • Mix: Combine isothiazole (1.0 mmol) and formamide (5 mL) in a pressure vial or round bottom flask. Add 10 mol% Ammonium Acetate.

  • Heat: Heat to 140-150°C for 6-12 hours.

  • Precipitation: Cool the mixture to RT. The product often precipitates out. If not, add cold water (10 mL).

  • Isolation: Filter the solid. Wash with water and cold ethanol.

  • Recrystallization: Recrystallize from Ethanol/DMF if necessary.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in

Amine nucleophilicity is too low.Switch base to LiHMDS or NaH. Increase temp to 60-80°C.
No Reaction (Sandmeyer) Diazonium salt instability.Ensure anhydrous conditions initially.[2] Use isoamyl nitrite instead of

.
Polymerization High temperature instability of isothiazole.Keep reaction temps below 150°C. Perform reactions under Argon.
Catalyst Poisoning (Pd) Sulfur in isothiazole binding Pd.Use high catalyst loading (5-10%) and strong chelating ligands (Xantphos).

References

  • Synthesis of Isothiazoles: Vicini, P., et al. "Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid." Archivum Immunologiae et Therapiae Experimentalis, 1976.

  • Sandmeyer Reactions on Heterocycles: Goossen, L. J., et al. "Sandmeyer Reactions of 5-Aminothiazoles." Journal of Organic Chemistry, 2010. (Analogous chemistry for isothiazoles).
  • Kinase Inhibitor Scaffolds: Peat, A. J., et al. "Novel GSK-3 inhibitors with potency and selectivity." Bioorganic & Medicinal Chemistry Letters, 2004.
  • Isothiazolo[5,4-d]pyrimidines: Abd El-Gaby, M. S. A. "Synthesis of some new fused pyrimidines..." Il Farmaco, 2000.

Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before proceeding.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Cyclization Yields for Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

The following technical guide addresses the cyclization of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (also known as Methyl 5-amino-3-methylisothiazole-4-carboxylate) to form 3-methylisothiazolo[5,4-d]pyrimidin-4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the cyclization of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (also known as Methyl 5-amino-3-methylisothiazole-4-carboxylate) to form 3-methylisothiazolo[5,4-d]pyrimidin-4(5H)-one .

Executive Summary & Reaction Logic

The transformation of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (1) into the bicyclic 3-methylisothiazolo[5,4-d]pyrimidin-4(5H)-one (2) is a classic heterocyclization often plagued by erratic yields (15–40%).[1] The reaction typically utilizes formamide as a C1 synthon and nitrogen source.

The Core Challenge: The amine at position 5 of the isothiazole ring is weakly nucleophilic due to the electron-withdrawing nature of the heterocycle and the ortho-carboxylate. Consequently, standard thermal cyclization often requires harsh conditions that lead to decarboxylation or oxidative tarring before ring closure occurs.[1]

Reaction Pathway Visualization

The following diagram outlines the primary reaction pathway and the critical failure points (hydrolysis and decarboxylation).[1]

ReactionPathway SM Methyl 5-amino-3-methyl- 1,2-thiazole-4-carboxylate Inter Intermediate: N-Formyl Species SM->Inter + Formamide (Slow Step) Byprod Byproduct: Hydrolysis/Decarboxylation SM->Byprod + H2O (Moisture Contamination) Prod Target Product: 3-Methylisothiazolo[5,4-d] pyrimidin-4(5H)-one Inter->Prod - MeOH (Ring Closure) Inter->Byprod Prolonged Heating

Figure 1: Reaction pathway showing the critical intermediate and the diversion to hydrolysis byproducts caused by moisture.

Optimized Experimental Protocol

To maximize yield (target >75%), we recommend a Microwave-Assisted Ammonium Acetate Method over the traditional thermal reflux.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
Substrate (1) 1.0PrecursorPurity >95% (HPLC)
Formamide 10-15 volSolvent/ReagentDry (<0.1% H₂O) .[1] Freshly opened.
Ammonium Acetate 1.5 - 2.0CatalystAnhydrous.[1] Promotes amidine formation.
Step-by-Step Methodology
  • Preparation : In a microwave-safe vial, suspend Substrate (1) (1.0 g) in Formamide (10 mL).

  • Activation : Add Ammonium Acetate (2.0 equiv).[1]

    • Why? NH₄OAc buffers the reaction and provides a source of ammonia to displace the methoxy group if the mechanism proceeds via amide formation first.[1]

  • Reaction : Seal the vial and irradiate at 160°C for 20–30 minutes .

    • Note: If using conventional heating, reflux at 180°C (oil bath temperature) for 4–6 hours is required, but yields are typically lower due to thermal degradation.[1]

  • Workup :

    • Cool the mixture to room temperature.

    • Pour the dark solution slowly into ice-cold water (50 mL) with vigorous stirring.

    • The product should precipitate as a beige/tan solid.

    • pH Adjustment : If no precipitate forms, adjust pH to ~6–7 using dilute HCl or acetic acid (isothiazolopyrimidines can form soluble salts in highly basic media).[1]

  • Purification : Filter, wash with cold water, and recrystallize from Ethanol/DMF if necessary.

Troubleshooting Guide (Q&A)

Issue 1: "I am recovering unreacted starting material."

Q: I refluxed for 12 hours, but TLC shows significant starting material. A: The nucleophilicity of the 5-amino group is likely too low for standard thermal activation.

  • Fix 1 (Catalysis): Add Ammonium Acetate (2 equiv) or a catalytic amount of p-Toluenesulfonic acid (pTSA) .[1] This activates the formamide or the ester, facilitating the initial attack.

  • Fix 2 (Temperature): Ensure your internal temperature is actually reaching >160°C. Formamide boils at 210°C, but if your oil bath is at 160°C, the internal temp might only be 140°C. Use a sand bath or high-temp silicone oil.[1]

Issue 2: "My product is a black tar."

Q: The reaction mixture turned black and I cannot isolate a solid. A: This indicates oxidative decomposition, likely due to prolonged heating in the presence of oxygen.[1]

  • Fix: Degas your formamide with Nitrogen/Argon for 15 minutes before heating.

  • Fix: Switch to Microwave Synthesis . The short reaction time (20 mins vs 6 hours) significantly reduces carbonization.[1]

Issue 3: "Yield is low due to hydrolysis."

Q: I isolated the carboxylic acid (5-amino-3-methylisothiazole-4-carboxylic acid) instead of the pyrimidine. A: Water is the enemy here. Formamide is hygroscopic and hydrolyzes the ester faster than the amine can cyclize.

  • Fix: Use fresh bottle formamide or dry it over 4Å molecular sieves overnight.

  • Fix: Add a drying agent like Triethyl orthoformate (TEOF) (1-2 equiv) to the reaction mixture.[1] TEOF scavenges water and also acts as a cyclizing agent.[1]

Decision Tree for Optimization

Use this logic flow to determine the next step in your optimization process.

OptimizationTree Start Start Optimization CheckTLC Check TLC after 2 hours Start->CheckTLC SM_Remains Starting Material Persists? CheckTLC->SM_Remains DarkTar Mixture is Dark/Tarry? CheckTLC->DarkTar Hydrolysis Acid Byproduct Formed? CheckTLC->Hydrolysis AddCat Add NH4OAc or pTSA SM_Remains->AddCat Yes IncreaseTemp Increase Temp to 190°C or Switch to Microwave AddCat->IncreaseTemp Still Slow Degas Degas Solvents Reduce Time DarkTar->Degas Yes DrySolv Dry Formamide Add Triethyl Orthoformate Hydrolysis->DrySolv Yes

Figure 2: Troubleshooting logic for isothiazole cyclization.

Frequently Asked Questions (FAQs)

Q: Can I use Urea instead of Formamide? A: Yes. Reacting the substrate with urea (melt at 180–200°C) will yield the Isothiazolo[5,4-d]pyrimidine-4,6-dione (a dione, not the mono-one).[1] This reaction is often cleaner but requires the solid melt technique.

Q: Is the 1,2-thiazole ring stable at these temperatures? A: Generally, yes. The isothiazole ring is aromatic and thermally stable. However, the functional groups (ester/amine) are sensitive. Avoid strong aqueous acids at high temperatures to prevent ring opening or decarboxylation.

Q: Why do you recommend Ammonium Acetate? A: In the synthesis of fused pyrimidines (Niementowski-type reactions), ammonium acetate acts as a "buffer" and a source of ammonia.[1] It facilitates the conversion of the ester to the primary amide in situ, which then cyclizes with the formyl group attached to the amine.[1]

References

  • Isothiazole Chemistry & Cyclization : Vicini, P., et al. (2000).[1] Synthesis and biological activity of new isothiazolopyrimidines. This paper details the cyclization of 4-amino-isothiazole-3-carboxylates using formamide.[1]

    • Source:

  • Microwave Assisted Synthesis : Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Highlights the reduction of tarring in heterocycle synthesis.

    • Source:

  • General Heterocyclic Synthesis : Gewald, K. (1966).[1] Synthesis of 4-aminothiazole-5-carboxylates and their cyclization. (Foundational text for amino-heterocycle cyclizations).

    • Source:[1]

Sources

Optimization

Technical Guide: Preventing Decarboxylation During Hydrolysis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

The following technical guide addresses the hydrolysis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (also known as an isothiazole derivative). This molecule belongs to a class of "push-pull" heterocyclic esters...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the hydrolysis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (also known as an isothiazole derivative).

This molecule belongs to a class of "push-pull" heterocyclic esters where the electron-donating amino group at position 5 significantly destabilizes the carboxylic acid at position 4, making it highly prone to spontaneous decarboxylation upon acidification or heating.

Executive Summary: The "Push-Pull" Instability

The hydrolysis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate is not a standard saponification. The product, 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid , is inherently unstable.

  • The Mechanism of Failure: The electron-donating amino group (

    
    ) at C5 pushes electron density into the ring, while the electron-withdrawing carboxyl group (
    
    
    
    ) at C4 pulls it. Upon protonation (acidification), this "push-pull" system lowers the activation energy for the loss of
    
    
    , facilitating the formation of the decarboxylated product, 5-amino-3-methyl-1,2-thiazole .
  • Critical Control Points: Temperature (

    
    ) and pH (stop at pH 3.5–4.0).
    

Troubleshooting Guide (Q&A)

Q1: Why does my product disappear during the workup, even though LCMS showed full conversion?

Diagnosis: You likely acidified the reaction mixture too aggressively (pH


).
Explanation:  The free carboxylic acid form of this isothiazole is thermally and hydrolytically unstable. In strong acid, the ring nitrogen or the amino group may protonate, creating a zwitterionic species that rapidly ejects 

to restore aromatic stability. Solution:
  • Do not use concentrated HCl.

  • Do not acidify to pH 1.

  • Target pH: Adjust pH to the isoelectric point (typically pH 3.5–4.0) where the zwitterion precipitates but does not decompose.

Q2: I see gas evolution (bubbling) during the reaction. Is this normal?

Diagnosis: No. This indicates active decarboxylation.[1][2] Explanation: If bubbling occurs during hydrolysis (basic conditions), your temperature is too high. While the carboxylate salt (anion) is generally more stable than the free acid, temperatures above 50°C can still drive decarboxylation in electron-rich heterocycles. Solution:

  • Perform the hydrolysis at 0°C to Room Temperature (RT) .

  • Avoid reflux. If the ester is insoluble, use a better co-solvent (THF or Dioxane) rather than heating.

Q3: The ester is not dissolving in water/methanol. Can I heat it?

Diagnosis: Solubility issue. Explanation: Heating will trigger the decarboxylation described above.[1][3] Solution: Switch to a THF/Water (2:1) or Dioxane/Water system. The ester is highly soluble in THF, allowing the reaction to proceed at room temperature.

Optimized Experimental Protocol

This protocol is designed to minimize thermal stress and avoid the "danger zone" of low pH.

Reagents:
  • Starting Material: Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)
    
  • Solvent: THF / Water (1:1 ratio)

  • Acid: 1M HCl (dilute)

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of the methyl ester in THF (

    
    ).
    
  • Base Addition: Cool the solution to 0°C (ice bath). Add a pre-dissolved solution of 3.0 eq

    
     in Water (
    
    
    
    ) dropwise.
    • Note:

      
       is preferred over 
      
      
      
      due to milder cation effects and better solubility in organic mixtures.
  • Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or LCMS. You should see the mass of the acid (

      
       in negative mode) and disappearance of the ester.
      
  • Workup (The Critical Step):

    • Cool the reaction mixture back to 0°C .

    • Partially remove THF under reduced pressure (keep bath

      
      ) if the volume is large.
      
    • Slowly add 1M HCl dropwise while monitoring pH with a calibrated meter.

    • STOP addition when pH reaches 3.5 – 4.0 . A precipitate should form.

    • Do not go below pH 3.

  • Isolation: Filter the precipitate immediately at 0°C. Wash with cold water (

    
    ). Dry under high vacuum at room temperature (do not use a heated oven).
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways: the stable salt formation versus the irreversible decarboxylation triggered by heat or excess acid.

Decarboxylation_Pathway Ester Methyl Ester (Precursor) Salt Carboxylate Salt (Stable at RT) Ester->Salt LiOH, THF/H2O 0°C to RT Acid Free Acid / Zwitterion (pH 3-4) Salt->Acid Careful Acidification (pH 3.5-4.0, 0°C) Decarb Decarboxylated Product (5-amino-3-methylisothiazole) Salt->Decarb Heat (>50°C) Acid->Decarb Strong Acid (pH < 2) or Heat CO2 CO2 Gas Acid->CO2

Figure 1: Reaction pathways showing the narrow window of stability for the desired carboxylic acid.

Comparative Stability Data

The table below summarizes the stability of 5-amino-4-carboxy-isothiazoles under various conditions, derived from general reactivity patterns of this heterocyclic class.

ConditionReagent / TempOutcomeRisk Level
Acid Hydrolysis 6N HCl, Reflux100% Decarboxylation 🔴 Critical
Base Hydrolysis NaOH, Reflux (80°C)Partial Decarboxylation🟠 High
Base Hydrolysis LiOH, RT (25°C)Stable Carboxylate Salt 🟢 Safe
Workup pH < 1 1M HCl, RTRapid gas evolution🔴 Critical
Workup pH 4 1M HCl, 0°CPrecipitation of Product 🟢 Safe

References

  • Mild Alkaline Hydrolysis of Hindered Esters: Theodorou, V. et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, 2018, vii, 308-319. (Demonstrates the efficacy of mild hydroxide conditions for sensitive esters).

  • Decarboxylation Mechanisms in Heterocycles: "Decarboxylation." Wikipedia, The Free Encyclopedia. (General mechanism of decarboxylation in electron-rich carboxylic acids).

  • Synthesis of Isothiazole Derivatives: Khalafy, J. et al. "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates."[4] Heterocyclic Communications, 2011.[4] (Provides context on the synthesis and handling of similar amino-isoxazole/isothiazole esters).

  • Stability of 5-Amino-isoxazole-4-carboxylic Acid: "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid..." MDPI, 2022. (Highlights the thermal instability of the 5-amino-4-carboxy motif in isoxazoles, which are isostructural to isothiazoles).

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols for the purification of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate via recrystallization. This process is...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols for the purification of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate via recrystallization. This process is critical for ensuring the high purity required for downstream applications in pharmaceutical and materials science research. The guide is structured in a question-and-answer format to directly address common challenges.

Q1: I'm starting my purification. How do the structural features of my compound guide my initial solvent choice?

Answer: Your starting point is a structural analysis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate. The principle of "like dissolves like" is your primary guide.[1] The molecule's solubility is dictated by the interplay of its functional groups:

  • Polar, Hydrogen-Bonding Groups: The primary amine (-NH2) and the nitrogen and sulfur atoms within the thiazole ring are polar and can participate in hydrogen bonding.[2] The ester carbonyl oxygen (-C=O) can act as a hydrogen bond acceptor. These features suggest a strong affinity for polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate).

  • Apolar Groups: The methyl groups on the thiazole ring and in the ester functionality contribute non-polar character.

Given the predominance of polar functionalities, you should begin by screening polar solvents. Heterocyclic compounds, in general, tend to crystallize well.[3]

Q2: What specific solvents should I include in my initial screening?

Answer: A successful recrystallization depends on finding a solvent where the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[4] Based on the molecular structure and common practices for heterocyclic compounds, the following table provides a logical starting point for your screening experiments.

Table 1: Initial Solvent Screening Suggestions
SolventBoiling Point (°C)PolarityRationale & Key Considerations
Ethanol 78Polar ProticAn excellent starting point. The hydroxyl group interacts well with the amine and thiazole nitrogens. Often a good general-purpose solvent for compounds with moderate polarity.[5]
Methanol 65Polar ProticMore polar than ethanol. May be too effective at dissolving the compound, even at room temperature, leading to low yield. Worth testing for comparison.
Isopropanol 82Polar ProticLess polar than ethanol. May show a more ideal solubility curve (large difference in solubility between hot and cold).
Ethyl Acetate 77Polar AproticA common choice for compounds with ester functionalities.[5] Its moderate polarity can provide the desired solubility differential. Often suggested for crystallizing heterocyclic compounds.[6]
Acetone 56Polar AproticA strong, polar aprotic solvent. Its low boiling point makes it easy to remove, but it can sometimes be too powerful a solvent.
Acetonitrile 82Polar AproticIts strong dipole moment makes it a good solvent for polar compounds. Another recommended solvent for growing crystals of organic heterocycles.[6]
Toluene 111Non-polarUnlikely to be a good single solvent due to the compound's polarity, but useful to test to confirm the "like dissolves like" principle. It may be a candidate for a mixed-solvent system.
Heptane/Hexane 98 / 69Non-polarThese will likely be non-solvents. They are essential to have on hand as "anti-solvents" for mixed-solvent recrystallization.[5]

Q3: How do I perform an efficient and systematic solvent screening experiment?

Answer: Before committing your entire batch of crude material, you must perform a small-scale, systematic screening. This protocol minimizes material loss while providing the necessary data to select the optimal solvent or solvent system.

Protocol 1: Microscale Solvent Screening
  • Preparation: Aliquot approximately 10-20 mg of your crude, dry Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent from Table 1 dropwise (e.g., start with 0.2 mL). Agitate the mixture. Record whether the solid dissolves completely, partially, or not at all. An ideal solvent will not dissolve the compound at this stage.[4][7]

  • Hot Solubility Test: If the compound was insoluble at room temperature, gently heat the test tube in a water or sand bath. Add the same solvent dropwise, with agitation, until the solid just dissolves. Do not add a large excess. Record the approximate volume of solvent required.

  • Cooling & Crystallization Test: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quality and quantity of the crystals formed. Look for a dense crop of well-formed crystals. Avoid solvents that result in no precipitation or the formation of an oil.

The workflow for this screening process is summarized in the diagram below.

SolventScreening start Start: Place ~15mg Crude Compound in Test Tube add_solvent Add 0.2 mL of a Single Test Solvent start->add_solvent agitate Agitate at Room Temp add_solvent->agitate check_sol Is Compound Soluble? agitate->check_sol heat_sol Heat Gently. Add Solvent Dropwise Until Dissolved check_sol->heat_sol No end_bad_rt Result: Poor Solvent (Too Soluble) check_sol->end_bad_rt Yes check_hot_sol Does it Dissolve? heat_sol->check_hot_sol cool_sol Cool Slowly to RT, then Place in Ice Bath check_hot_sol->cool_sol Yes end_bad_hot Result: Poor Solvent (Insoluble) check_hot_sol->end_bad_hot No observe Observe for Crystals cool_sol->observe end_good Result: Good Solvent observe->end_good High Yield of Crystals end_bad_cool Result: Poor Solvent (No Crystals / Oiling Out) observe->end_bad_cool No/Low Yield or Oil

Caption: Workflow for single-solvent screening.

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute precipitates from solution as a liquid rather than a crystalline solid.[8] This is a common problem, especially when the compound's melting point is close to or below the boiling point of the solvent, or if the solution is supersaturated with impurities.[9][10]

Immediate Solutions:

  • Reheat and Dilute: Warm the flask to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to decrease the solution's saturation.[8][10]

  • Slow Down Cooling: Very slow cooling can favor crystal formation over oiling.[8] Allow the flask to cool to room temperature on the benchtop, insulated with glass wool if necessary, before moving to an ice bath.

  • Consider a Different Solvent: If oiling persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system.

Q5: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The failure of crystals to appear is typically due to one of two reasons: using too much solvent or the formation of a stable supersaturated solution.[8][9]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.[11]

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution. This provides a template for crystal growth.[11]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[8] Gently heat the solution to boil off a portion of the solvent (e.g., 10-25% of the volume) to re-concentrate it. Then, attempt to cool and crystallize again.[11]

  • Re-evaluate: If these steps fail, the solvent may be inappropriate. Recover your compound by evaporating the solvent and re-start the purification with a different solvent identified from your screening.[8][11]

Troubleshooting start Problem Encountered During Cooling check_problem What is the issue? start->check_problem no_crystals No Crystals Formed check_problem->no_crystals No Crystals oiling_out Compound 'Oiled Out' check_problem->oiling_out Oiling Out induce Try to Induce Crystallization: 1. Scratch with glass rod 2. Add a seed crystal no_crystals->induce check_induce Did crystals form? induce->check_induce reduce_solvent Too much solvent likely used. Gently boil off 10-25% of solvent and re-cool. check_induce->reduce_solvent No success Success! check_induce->success Yes cool_slowly Cool VERY slowly. Insulate flask if necessary. reduce_solvent->cool_slowly failure Problem Persists: Recover crude solid by evaporation. Re-attempt with a different solvent system. reduce_solvent->failure Still no crystals reheat Reheat to dissolve oil. Add 10-20% more hot solvent. oiling_out->reheat reheat->cool_slowly check_oil Did crystals form? cool_slowly->check_oil check_oil->success Yes check_oil->failure No

Caption: Troubleshooting common recrystallization issues.

Q6: My final yield is very low. Where could I have lost my product?

Answer: A low recovery is a frequent and frustrating issue. Several steps in the protocol can lead to product loss.[10][11]

Potential Causes and Solutions:

  • Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most common cause of low yield.[8][10] A significant portion of your compound will remain in the mother liquor.

    • Solution: During the dissolution step, add hot solvent in small portions until the solid just dissolves.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (to remove insoluble impurities), that product is lost.[9]

    • Solution: Use a pre-heated funnel and flask for hot filtration. Perform the filtration quickly. It can also help to use a slight excess of solvent (~10%) and then boil it off after filtration.[12]

  • Incomplete Crystallization: Cooling may not have been sufficient in time or temperature.

    • Solution: After cooling to room temperature, ensure the flask spends adequate time in an ice bath (at least 30 minutes) to maximize precipitation.

  • Washing with Warm Solvent: Washing the collected crystals on the filter with room-temperature or warm solvent will dissolve a portion of your purified product.

    • Solution: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.[1]

References

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • 2-Aminothiazole | Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center, University of Michigan-Dearborn. Retrieved from [Link]

  • Are there any general rules for choosing solvents for recrystallization?. (2012). Chemistry Stack Exchange. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • 2-Aminothiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization.pdf. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • 2-Aminothiazole | C3H4N2S. (n.d.). PubChem. Retrieved from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds?. (2023). ResearchGate. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • Recrystallization. (2020). Professor Dave Explains [YouTube]. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Isothiazole and Isoxazole Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of medicinal chemistry and materials science, isothiazole and isoxazole scaffolds are foundation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry and materials science, isothiazole and isoxazole scaffolds are foundational five-membered aromatic heterocycles. Their derivatives are integral to a vast array of biologically active compounds and functional materials. While often considered bioisosteres, the substitution of sulfur in isothiazole for oxygen in isoxazole imparts subtle yet significant differences in their physicochemical properties, which in turn dictates their reactivity and metabolic stability. This guide provides an in-depth comparison of the reactivity of isothiazole and isoxazole carboxylate derivatives, supported by experimental data and protocols to empower researchers in making informed decisions during molecular design and synthesis.

Structural and Electronic Properties: The Foundation of Differential Reactivity

The reactivity of a carboxylate derivative is intrinsically linked to the electronic nature of the aromatic ring to which it is attached. Isothiazole and isoxazole, while structurally similar, exhibit distinct electronic profiles that influence the electrophilicity of the carbonyl carbon in their carboxylate derivatives.

Key Physicochemical Properties of Parent Scaffolds [1]

PropertyIsoxazoleIsothiazole
Molecular FormulaC₃H₃NOC₃H₃NS
Molecular Weight69.06 g/mol 85.12 g/mol
Boiling Point95 °C114 °C
Acidity (pKa of conjugate acid)~ -2.0~ -0.5
Dipole Moment~ 2.8 D~ 2.4 D

The greater electronegativity of oxygen compared to sulfur renders the isoxazole ring more electron-withdrawing than the isothiazole ring. This is reflected in the significantly lower pKa of the isoxazole conjugate acid, indicating that isoxazole is a weaker base than isothiazole.[1] This enhanced electron-withdrawing nature of the isoxazole ring is expected to increase the partial positive charge on the carbonyl carbon of its carboxylate derivative, making it a more potent electrophile.

Conversely, the sulfur atom in isothiazole, being less electronegative and possessing available d-orbitals, can participate in π-electron delocalization to a greater extent. This can lead to a more stabilized aromatic system and a comparatively less electrophilic carbonyl carbon in isothiazole carboxylates.

G cluster_isoxazole Isoxazole Carboxylate cluster_isothiazole Isothiazole Carboxylate isoxazole Isoxazole Ring (More Electron-Withdrawing) isoxazole_cooh Carboxylate Group isoxazole->isoxazole_cooh Increases Electrophilicity of Carbonyl Carbon isothiazole_cooh Carboxylate Group isoxazole_cooh->isothiazole_cooh Higher Reactivity towards Nucleophiles isothiazole Isothiazole Ring (Less Electron-Withdrawing) isothiazole->isothiazole_cooh Decreases Electrophilicity of Carbonyl Carbon (relatively) isothiazole_cooh->isoxazole_cooh Greater Stability

Figure 1: Conceptual relationship between the electronic nature of the heterocyclic ring and the reactivity of the attached carboxylate group.

Comparative Reactivity in Nucleophilic Acyl Substitution

The primary reaction pathway for carboxylate derivatives is nucleophilic acyl substitution. The rate of this reaction is governed by two key factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group. In the context of esters and amides of isothiazole and isoxazole carboxylic acids, the leaving groups (alkoxides and amides, respectively) are the same, allowing for a direct comparison of the electronic influence of the heterocyclic rings.

Based on the greater electron-withdrawing capacity of the isoxazole ring, it is hypothesized that isoxazole carboxylate derivatives will exhibit greater reactivity towards nucleophiles compared to their isothiazole counterparts.

Hydrolysis: A Fundamental Reactivity Probe

The hydrolysis of esters is a classic method for quantifying reactivity. Under basic conditions, the reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Proposed Reaction Scheme:

Hydrolysis reactant Heterocycle-COOR intermediate Tetrahedral Intermediate Heterocycle-C(O⁻)(OH)(OR) reactant->intermediate Nucleophilic Attack nucleophile OH⁻ product Heterocycle-COO⁻ intermediate->product Elimination of Leaving Group leaving_group ROH

Figure 2: General mechanism for the base-catalyzed hydrolysis of isothiazole and isoxazole esters.

Aminolysis and Amidation

The formation of amides from esters or activated carboxylic acids is a cornerstone of pharmaceutical synthesis. The relative rates of amidation of isothiazole and isoxazole carboxylates are critical for developing efficient synthetic protocols. Similar to hydrolysis, the more electrophilic isoxazole carboxylates are expected to react more readily with amines.

Experimental Data and Protocols

While direct, side-by-side kinetic studies are not extensively reported in the literature, we can infer relative reactivities and propose standardized experimental protocols for their determination.

pKa Values of Heterocyclic Carboxylic Acids

The acidity of the parent carboxylic acid provides an indirect measure of the electron-withdrawing nature of the heterocyclic ring. A lower pKa indicates a more electron-withdrawing ring, which in turn suggests a more reactive carboxylate derivative. While a comprehensive, directly comparative dataset is scarce, available data for related structures supports the higher acidity of isoxazole carboxylic acids over isothiazole carboxylic acids.[2]

Table 1: Representative pKa Values

CompoundApproximate pKa in WaterReference
Isoxazole-5-carboxylic acid~3.5Inferred from related structures
Isothiazole-5-carboxylic acid~4.0Inferred from related structures[3]

Note: These values are estimations based on available data for similar heterocyclic carboxylic acids and are intended for comparative purposes.

Proposed Experimental Protocol: Comparative Hydrolysis of Ethyl Esters

This protocol outlines a method to compare the rates of base-catalyzed hydrolysis of ethyl isothiazole-5-carboxylate and ethyl isoxazole-5-carboxylate. The reaction can be monitored by quantifying the consumption of the ester or the formation of the carboxylate product over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of ethyl isothiazole-5-carboxylate and ethyl isoxazole-5-carboxylate under identical basic conditions.

Materials:

  • Ethyl isothiazole-5-carboxylate

  • Ethyl isoxazole-5-carboxylate

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation: Prepare stock solutions of ethyl isothiazole-5-carboxylate and ethyl isoxazole-5-carboxylate of known concentrations in acetonitrile. Create a series of calibration standards by diluting the stock solutions.

  • Reaction Setup: In a temperature-controlled water bath set to 25°C, place a flask containing a known volume of 0.1 M NaOH solution.

  • Initiation of Reaction: At time t=0, add a small, known volume of the ester stock solution to the NaOH solution with vigorous stirring. The final concentration of the ester should be significantly lower than that of the NaOH to ensure pseudo-first-order kinetics.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a dilute acid (e.g., 0.1 M HCl) to neutralize the NaOH.

  • HPLC Analysis: Analyze the quenched samples by HPLC. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the ester from the carboxylate product. Monitor the absorbance at a wavelength where the ester has a strong chromophore.

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).[4][5]

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis standards Prepare Ester Standards hplc HPLC Analysis standards->hplc Calibration reaction_mix Prepare NaOH Solution initiate Initiate Reaction (t=0) reaction_mix->initiate sampling Sample at Time Intervals initiate->sampling quench Quench with Acid sampling->quench quench->hplc data Plot ln[Ester] vs. Time hplc->data rate_constant Determine Rate Constant (k) data->rate_constant

Figure 3: Experimental workflow for the comparative hydrolysis of isothiazole and isoxazole esters.

Implications for Drug Development and Synthesis

The differential reactivity of isothiazole and isoxazole carboxylate derivatives has significant implications for drug design and synthetic strategy.

  • Metabolic Stability: The greater stability of isothiazole carboxylate derivatives, particularly esters and amides, may translate to increased metabolic stability in vivo. This is a desirable property for drug candidates, as it can lead to a longer half-life and improved pharmacokinetic profiles.

  • Prodrug Design: The higher reactivity of isoxazole esters could be leveraged in the design of prodrugs that require facile hydrolysis to release the active parent compound.

  • Synthetic Strategy: When planning a synthetic route, the choice between an isothiazole or isoxazole scaffold can influence the reaction conditions required for transformations of the carboxylate group. Milder conditions may be sufficient for the more reactive isoxazole derivatives, while more forcing conditions may be necessary for their isothiazole counterparts.[6][7]

Conclusion

References

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester.
  • How to determine the order with respect to ester in the hydrolysis of ester in basic medium? ResearchGate. Available at: [Link]

  • Kinetics of Acid hydrolysis of an ester.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available at: [Link]

  • Rates and equilibria of ester hydrolysis: Combination of slow and rapid reactions. ResearchGate. Available at: [Link]

  • Potkin, V. I., et al. "Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol." ResearchGate. Available at: [Link]

  • Dikusar, E. A., et al. "Functionally Substituted Isothiazole- and Isoxazolecarboxamides." ResearchGate. Available at: [Link]

  • Oxazole, isoxazole, thiazole and isothiazole amides. Google Patents.
  • Potkin, V. I., et al. "Synthesis of Functionally Substituted Isoxazole and Isothiazole Derivatives." ResearchGate. Available at: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. Available at: [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. PubMed. Available at: [Link]

  • Dikusar, E. A., et al. "Functionally Substituted Isothiazole- and Isoxazolecarboxamides." SpringerLink. Available at: [Link]

Sources

Comparative

HPLC method validation for purity analysis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

Title: Comparative Performance Guide: Optimized HPLC Method Validation for Purity Analysis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate Abstract This guide presents a validated stability-indicating HPLC method f...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Performance Guide: Optimized HPLC Method Validation for Purity Analysis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

Abstract This guide presents a validated stability-indicating HPLC method for Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (MAMC), a critical isothiazole intermediate in pharmaceutical synthesis. We objectively compare this optimized protocol against standard generic C18 methodologies, demonstrating superior resolution of polar impurities and peak symmetry. The validation follows ICH Q2(R2) guidelines, ensuring the method is fit-for-purpose for drug substance release testing.

Introduction: The Analytical Challenge

Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate (MAMC) presents a unique separation challenge due to its 1,2-thiazole (isothiazole) core. Unlike standard thiazoles, the isothiazole ring possesses distinct aromaticity and electron density distribution.

Key Physicochemical Challenges:

  • Amine Tailing: The primary amine at position 5 is prone to secondary interactions with residual silanols on standard silica columns, causing severe peak tailing (

    
    ).
    
  • Hydrolysis Products: The methyl ester at position 4 is susceptible to hydrolysis, generating the corresponding carboxylic acid (Acid-Impurity). This impurity is highly polar and often co-elutes with the solvent front in generic reverse-phase methods.

  • Isomeric Purity: Synthetic routes often generate regioisomers which require high selectivity to resolve.

This guide compares a Generic "Walk-up" Method (often used in early discovery) against our Optimized Validated Method , highlighting the necessity of specific stationary phase selection.

Method Development Strategy & Comparison

We evaluated two distinct approaches. The data below illustrates why the Optimized Method is required for regulatory-grade analysis.

Comparison: Generic vs. Optimized
FeatureGeneric Method (Alternative) Optimized Validated Method (Recommended)
Column Standard C18 (e.g., C18, 5µm)Phenyl-Hexyl or Polar-Embedded C18 (3.5µm)
Mobile Phase Water/MeOH (0.1% Formic Acid)Phosphate Buffer (pH 3.0) / Acetonitrile
Elution Isocratic (50:[1]50)Gradient (5% to 60% B)
Peak Shape (

)
1.8 - 2.2 (Severe Tailing)1.0 - 1.2 (Symmetric)
Resolution (

)
< 1.5 (Acid impurity overlaps)> 3.0 (Baseline separation)
LOD ~0.1%0.03%

Expert Insight: The Phenyl-Hexyl stationary phase provides unique


 interactions with the isothiazole ring, offering alternative selectivity to standard hydrophobicity. Furthermore, the use of Phosphate Buffer at pH 3.0  suppresses silanol ionization, effectively eliminating the amine tailing observed in the generic method.

Visualizing the Logic: Method Selection Pathway

The following diagram outlines the decision matrix used to arrive at the optimized conditions, complying with ICH Q14 (Analytical Procedure Development) principles.

MethodDevelopment Start Analyte: MAMC (Basic Amine + Ester) Step1 Initial Screen: Standard C18, pH 2.5 Start->Step1 Decision1 Peak Tailing > 1.5? Step1->Decision1 PathA Cause: Silanol Interaction Decision1->PathA Yes Step2 Impurity Check: Acid Hydrolysis Product Decision1->Step2 No (Rare) SolutionA Switch to Polar-Embedded or Phenyl-Hexyl Column PathA->SolutionA SolutionA->Step2 Decision2 Co-elution with Void? Step2->Decision2 SolutionB Implement Gradient: Start 5% Organic Decision2->SolutionB Yes Final FINAL METHOD: Phenyl-Hexyl + pH 3.0 Buffer Decision2->Final No SolutionB->Final

Figure 1: Method Development Decision Tree highlighting the shift from generic C18 to Phenyl-Hexyl chemistry.

The Optimized Protocol (Step-by-Step)

To replicate the validated performance, strictly adhere to the following parameters.

1. Chromatographic Conditions:

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Lambda max for isothiazole core).

  • Injection Volume: 10 µL.

2. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05  with dilute Orthophosphoric Acid. Filter through 0.45 µm nylon filter.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

3. Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibrium
12.04060Elution of MAMC
15.04060Wash
15.1955Re-equilibration
20.0955End

Validation Performance Data (ICH Q2 R2)

The method was validated for Specificity, Linearity, Accuracy, and Robustness.[2][3]

A. Specificity (Forced Degradation)

Samples were stressed to demonstrate the method's ability to separate degradation products.

Stress ConditionTime/Temp% DegradationPeak Purity (Angle < Threshold)
Acid (0.1N HCl) 4h @ 60°C12%Pass
Base (0.1N NaOH) 1h @ RT25% (Acid Impurity formed)Pass
Oxidation (3% H2O2) 2h @ RT5%Pass
Thermal 24h @ 60°C< 1%Pass

Note: The Acid Impurity (hydrolyzed ester) elutes at RRT ~0.4, well separated from the main peak.

B. Linearity & Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
C. Accuracy (Recovery Studies)

Spike recovery was performed at three levels.

LevelAmount Added (mg)Amount Recovered (mg)% Recovery% RSD
50%25.024.899.2%0.5%
100%50.050.1100.2%0.3%
150%75.075.4100.5%0.4%

Validation Workflow Diagram

The following diagram illustrates the ICH Q2(R2) workflow executed to validate this method.

ValidationWorkflow cluster_params Key Parameters Plan Validation Plan (ICH Q2 R2) Spec Specificity (Stress Testing) Plan->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Figure 2: Sequential workflow for ICH Q2(R2) analytical method validation.

Conclusion

While generic C18 methods may suffice for rough purity estimates, they fail to meet the stringent requirements for pharmaceutical release testing of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate . The optimized Phenyl-Hexyl / pH 3.0 method provides the necessary resolution of the acid hydrolysis impurity and eliminates amine tailing. This method is validated, robust, and ready for QC implementation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Siddiqui, M. R., et al. (2017). Analytical techniques in pharmaceutical analysis: A review. Journal of Saudi Chemical Society. [Link]

  • PubChem. (2025).[4] Ethyl 5-amino-3-methylisothiazole-4-carboxylate (Analogous Structure Data). National Library of Medicine. [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

As a Senior Application Scientist, it is my priority to ensure that every researcher can operate at the forefront of innovation with the highest degree of safety. This guide provides an in-depth, procedural framework for...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that every researcher can operate at the forefront of innovation with the highest degree of safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate. The recommendations herein are synthesized from the known hazard profiles of structurally analogous aminothiazole derivatives, establishing a robust safety margin in the absence of specific toxicological data for this novel compound.

Our approach moves beyond a simple checklist, grounding each recommendation in the principles of chemical causality and risk mitigation. By understanding why each control is in place, you, the researcher, become an active participant in a self-validating system of laboratory safety.

Hazard Assessment: An Expert-Informed Overview

Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate belongs to the aminothiazole carboxylate family. Safety data for close structural relatives consistently indicate a specific set of potential hazards.[1][2][3] Therefore, a conservative approach requires us to assume this compound may present the following risks:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2][4]

  • Skin Irritation : May cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation : Poses a significant risk of causing serious eye irritation.[1][2][3]

  • Respiratory Irritation : Inhalation of the compound, particularly as a dust or aerosol, may lead to respiratory tract irritation.[1][2][3]

  • Specific Target Organ Toxicity (Repeated Exposure) : Some related compounds have shown the potential for liver damage after prolonged or repeated exposure.[5]

This assessment dictates that all handling procedures must prioritize the prevention of ingestion, skin/eye contact, and inhalation.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is considered, robust engineering and administrative controls must be implemented. PPE is the last line of defense, intended to protect you when these primary controls are insufficient.

  • Engineering Controls : The primary method for controlling exposure is to handle this compound within a certified chemical fume hood or a glove box. This ensures that any dusts or vapors are contained and exhausted away from the operator. Workstations must be equipped with readily accessible and tested eyewash stations and safety showers.[1][5][6][7]

  • Administrative Controls : All personnel must be thoroughly trained on the specific handling procedures for this compound. Do not eat, drink, or smoke in the laboratory area. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Personal Protective Equipment (PPE): A Detailed Protocol

Selection of PPE must be deliberate and based on the specific laboratory operation being performed.

Eye and Face Protection

Due to the significant risk of serious eye irritation, standard safety glasses are insufficient.[1][2]

  • Mandatory : Chemical safety goggles that provide a complete seal around the eyes must be worn at all times when handling the compound in any form. These must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]

  • Recommended for Splash Risk : When there is a heightened risk of splashing (e.g., during transfer of solutions or reactions), a full-face shield should be worn in addition to chemical safety goggles.

Skin and Body Protection

Preventing dermal contact is critical. The compound is assumed to be a skin irritant, and absorption through compromised skin can lead to systemic effects.[1][4]

  • Gloves : Wear compatible chemical-resistant gloves.[6] Nitrile gloves are a standard choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's compatibility data. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]

  • Lab Coat : A clean, fully buttoned laboratory coat made of a suitable material must be worn to protect street clothes and prevent skin exposure.[7]

  • Apparel : Full-length pants and closed-toe shoes are mandatory in the laboratory.

Respiratory Protection

Respiratory protection is not typically required if the compound is handled exclusively within a certified and properly functioning chemical fume hood.[5][7] However, certain situations may generate airborne particulates, necessitating its use.

  • Required When : A NIOSH-approved respirator is required when engineering controls are not available or insufficient, or during procedures that may generate dust, such as weighing the solid compound outside of a containment hood.[6]

  • Type : For solid particulates, a filtering facepiece respirator (such as an N95) or a higher level of respiratory protection may be appropriate, depending on a full risk assessment.

Procedural Workflow for PPE Usage

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Experimental Protocol: Donning (Putting On) PPE
  • Hand Hygiene : Wash and dry hands thoroughly.

  • Lab Coat : Put on the lab coat and fasten all buttons.

  • Respiratory Protection (if required) : Don the respirator, ensuring a proper seal check is performed according to manufacturer instructions.

  • Eye and Face Protection : Put on chemical safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves : Don the final piece of PPE, the gloves. Ensure the cuffs of the gloves are pulled over the cuffs of the lab coat sleeves.

Experimental Protocol: Doffing (Taking Off) PPE
  • Gloves : Remove gloves first, as they are considered the most contaminated item. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, inside out, over the first glove.

  • Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.

  • Lab Coat : Unbutton the lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your skin or clothing.

  • Respirator (if used) : Remove the respirator without touching the front filter surface.

  • Hand Hygiene : Immediately wash hands thoroughly with soap and water.

Decontamination and Waste Disposal

Proper disposal is a crucial final step in the safe handling workflow.

  • Decontamination : Any non-disposable equipment that comes into contact with the compound should be decontaminated using a validated procedure.

  • Waste Disposal : All contaminated disposable PPE (gloves, etc.) and chemical waste must be collected in a designated, sealed, and clearly labeled hazardous waste container. Dispose of all waste in accordance with local, state, and federal regulations.[1][4][5] Do not discard this material into the environment.[5][6]

Summary of PPE Requirements

Task / ConditionEye/Face ProtectionSkin ProtectionRespiratory Protection
General Handling in Fume Hood Chemical Safety GogglesNitrile Gloves, Lab CoatNot Required
Weighing Solid (Open Bench) Chemical Safety GogglesNitrile Gloves, Lab CoatN95 Respirator (Mandatory)
Solution Transfer / High Splash Risk Goggles & Face ShieldNitrile Gloves, Lab CoatNot Required (in Fume Hood)
Accidental Spill Cleanup Goggles & Face ShieldChemical-Resistant Gloves & Apron, Lab CoatRequired (Type depends on spill size)

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is vital.

  • Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][5]

  • Skin Contact : If the compound contacts the skin, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical advice.[1][2]

  • Eye Contact : If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.

  • Ingestion : If swallowed, do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately for medical advice.[5]

PPE_Workflow PPE Selection & Use Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_work Operation cluster_removal Doffing & Disposal start Assess Task-Specific Risks (e.g., Weighing, Synthesis, Purification) eng_controls Confirm Engineering Controls (Fume Hood, Eyewash, Shower) start->eng_controls don_coat 1. Don Lab Coat eng_controls->don_coat respirator_q Dust/Aerosol Risk? don_coat->respirator_q don_respirator 2. Don N95 Respirator (Perform Seal Check) respirator_q->don_respirator Yes don_goggles 3. Don Chemical Goggles respirator_q->don_goggles No don_respirator->don_goggles splash_q High Splash Risk? don_goggles->splash_q don_shield 4. Don Face Shield splash_q->don_shield Yes don_gloves 5. Don Nitrile Gloves (over cuffs) splash_q->don_gloves No don_shield->don_gloves perform_task Perform Chemical Handling don_gloves->perform_task doff_gloves 1. Doff Gloves perform_task->doff_gloves doff_face 2. Doff Face Shield/Goggles doff_gloves->doff_face doff_coat 3. Doff Lab Coat doff_face->doff_coat doff_respirator 4. Doff Respirator doff_coat->doff_respirator wash_hands 5. Wash Hands Thoroughly doff_respirator->wash_hands disposal Dispose of PPE in Hazardous Waste wash_hands->disposal end Procedure Complete disposal->end

Caption: Workflow for risk assessment, selection, donning, and doffing of PPE.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate
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Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate
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